Ortho-Chloro Substitution Drives Distinct Lipophilicity (XLogP3) Compared to Para-Substituted and Halo-Swapped Analogs
The ortho-chloro substituent on the benzenesulfonamide core of CAS 1448121-85-4 yields a computed XLogP3 of 2.6 [1]. Replacing the ortho-chloro with a para-trifluoromethyl group (CAS 1421513-37-2) increases lipophilicity, while substitution with an ortho-methoxy group (CAS 1421505-64-7) alters both logP and hydrogen-bonding capacity. Ortho-chloro also confers a distinct electronic profile versus the ortho-bromo analog (CAS 1448035-80-0), where the larger bromine atom increases molecular weight to 388.3 g/mol and affects steric occupancy at the ortho position [2]. These differences are critical because lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and non-specific binding in biochemical assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed) |
| Comparator Or Baseline | 2-Bromo analog (CAS 1448035-80-0): XLogP3 data not publicly computed; MW = 388.3 g/mol (vs. 343.8 g/mol for target). 4-CF₃ analog (CAS 1421513-37-2): higher predicted logP due to trifluoromethyl group (quantitative XLogP3 not publicly available). 2-OCH₃ analog (CAS 1421505-64-7): additional H-bond acceptor alters polarity profile. |
| Quantified Difference | XLogP3 difference not directly calculable for all comparators due to absence of published computed values. The target compound's ortho-chloro positioning yields a moderate lipophilicity (XLogP3 2.6) consistent with favorable drug-likeness parameters. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); comparator values not uniformly available from the same computational pipeline. |
Why This Matters
Lipophilicity directly governs compound behavior in aqueous assay buffers, cell-based assays, and in vivo models; selecting the wrong halogen or substituent position can lead to solubility failure, altered target engagement, or misleading screening results.
- [1] PubChem Compound Summary for CID 71804572, 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1448121-85-4 (accessed April 2026). View Source
- [2] Kuujia.com product listing for 2-bromo-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide, CAS 1448035-80-0. https://www.kuujia.com (accessed April 2026). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
